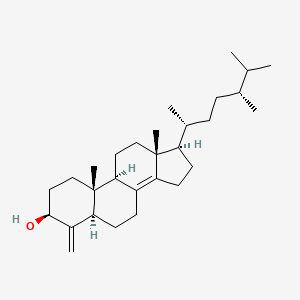

Conicasterol

Descripción

isolated from the marine sponge Theonella swinhoei; structure given in first source

Structure

3D Structure

Propiedades

IUPAC Name |

(3S,5R,9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h18-20,23-24,26-27,30H,5,8-17H2,1-4,6-7H3/t19-,20-,23-,24+,26+,27+,28-,29+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIHZBORJCSTHA-TYRJJJPYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2=C3CCC4C(=C)C(CCC4(C3CCC12C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4C(=C)[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Vanguard of Marine Biotechnology: A Technical Guide to the Natural Sources and Isolation of Conicasterol from Marine Sponges

For Immediate Release

This technical guide provides an in-depth overview of conicasterol, a bioactive sterol with significant potential in drug development. Primarily sourced from marine sponges of the genus Theonella, this document outlines the natural prevalence of this compound, detailed protocols for its isolation and purification, and a summary of its biological activities, with a focus on its role as a nuclear receptor modulator. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Natural Sources of this compound

This compound and its analogues are predominantly isolated from marine sponges belonging to the genus Theonella. These sponges have proven to be a rich source of unique secondary metabolites, including a diverse array of 4-exo-methylene sterols. The two primary species identified as producers of conicasterols are:

-

Theonella swinhoei : This species is a well-documented source of a wide variety of this compound analogues, including this compound E and this compound F.[1][2][3] Collections of T. swinhoei from different geographical locations, such as the Solomon Islands and the waters off Taiwan and Indonesia, have yielded these compounds.[4][5]

-

Theonella conica : This species is also a known producer of this compound and serves as a biomarker for the species.[4]

Quantitative Data on this compound Isolation

The yield of this compound and its derivatives from Theonella sponges can vary depending on the species, geographical location, and the specific extraction and purification methods employed. The following table summarizes representative yields of related 4-methylenesterols from Theonella swinhoei.

| Sponge Species | Starting Material | Extraction Method | Compound Isolated | Yield | Reference |

| Theonella swinhoei | 2.2 kg (fresh weight), 590 g (freeze-dried) | Ethyl Acetate Extraction | Theonellasterol K | 12.5 mg | [6] |

| Theonella swinhoei | Not specified | Methanol Extraction, Partitioning | Oxygenated Theonellasterol 1 | 3.5 mg | [7] |

| Theonella swinhoei | Not specified | Methanol Extraction, Partitioning | Oxygenated Theonellasterol 2 | 8.9 mg | [7] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from marine sponges is a multi-step process involving extraction, chromatographic separation, and purification. The following is a synthesized protocol based on common practices in marine natural product chemistry.

Extraction

-

Sample Preparation : The collected marine sponge (Theonella swinhoei) is first frozen and then freeze-dried to remove water. The dried sponge material is then minced or ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction : The powdered sponge material is exhaustively extracted with an organic solvent. Methanol or ethanol are commonly used for the initial extraction.[2][3] A typical procedure involves soaking the sponge material in the solvent at room temperature for 24 hours, followed by filtration. This process is repeated three to five times to ensure complete extraction of the secondary metabolites.

-

Concentration : The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity.

-

The crude extract is dissolved in a mixture of methanol and water (e.g., 9:1 v/v).

-

This aqueous methanol solution is then partitioned against a non-polar solvent, typically n-hexane, to remove fats and other non-polar compounds.[2]

-

The aqueous methanol layer is then further partitioned with a solvent of intermediate polarity, such as ethyl acetate or dichloromethane. The conicasterols will predominantly be found in the ethyl acetate or dichloromethane fraction.

-

The solvent from the desired fraction is evaporated to yield a semi-purified extract.

Chromatographic Separation

3.3.1. Silica Gel Column Chromatography

The semi-purified extract is subjected to open column chromatography on silica gel.

-

Column Packing : A glass column is packed with silica gel slurried in a non-polar solvent (e.g., n-hexane).

-

Sample Loading : The extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution : The column is eluted with a gradient of increasing solvent polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.[4]

-

Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest.

3.3.2. High-Performance Liquid Chromatography (HPLC)

Fractions containing this compound from the silica gel column are further purified by HPLC.

-

Column : A semi-preparative HPLC column is used, often a normal-phase column (e.g., silica) or a reversed-phase column (e.g., C18).

-

Mobile Phase : For normal-phase HPLC, a mixture of hexane and ethyl acetate is a common mobile phase.[7] For reversed-phase HPLC, a gradient of methanol and water or acetonitrile and water is typically used.

-

Detection : A UV detector is used to monitor the elution of compounds.

-

Fraction Collection : The peak corresponding to this compound is collected. The purity of the isolated compound is then confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

References

- 1. mdpi.com [mdpi.com]

- 2. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 3. New Theonellapeptolides from Indonesian Marine Sponge Theonella swinhoei as Anti-Austerity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Proliferative Potential of Secondary Metabolites from the Marine Sponge Theonella sp.: Moving from Correlation toward Causation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theonella: A Treasure Trove of Structurally Unique and Biologically Active Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Conicasterol Derivatives: A Deep Dive into Their Biological Activity and Pharmacological Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Conicasterol and its derivatives, a class of marine steroids primarily isolated from the sponge Theonella swinhoei, are emerging as potent modulators of key nuclear receptors, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the biological activities and pharmacological properties of these compounds, with a focus on their interactions with the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved.

Core Biological Activities: Modulation of Nuclear Receptors

The primary pharmacological targets of this compound derivatives are the nuclear receptors PXR and FXR, which are critical regulators of xenobiotic and endobiotic metabolism. Different derivatives exhibit a range of activities, including PXR agonism, FXR antagonism, and dual modulation of both receptors.

Pregnane X Receptor (PXR) Activation

Several this compound derivatives have been identified as potent activators of PXR, a key regulator of drug-metabolizing enzymes and transporters. Activation of PXR leads to the increased expression of genes such as Cytochrome P450 3A4 (CYP3A4) and Multidrug Resistance Protein 1 (MDR1), which are crucial for the detoxification and clearance of foreign substances.

One of the studied derivatives, prethis compound, has been shown to activate PXR in a dose-dependent manner with a half-maximal effective concentration (EC50) of 21 µM[1]. Other derivatives, including this compound itself and conicasterols B, C, D, E, G, H, J, and K, have also been reported to be significant PXR activators, often tested at concentrations of 10 µM or 50 µM[2][3][4]. This compound J, in particular, has been highlighted for its dual activity as a PXR activator and an FXR antagonist[2].

Farnesoid X Receptor (FXR) Antagonism and Modulation

In addition to their effects on PXR, many this compound derivatives also interact with FXR, a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis. Several derivatives, including this compound B, have been shown to act as FXR antagonists at concentrations of 10 and 50 µM[3].

This compound E stands out as a dual modulator of both PXR and FXR[2][5]. It not only activates PXR but also modulates FXR activity, leading to an enhanced expression of FXR target genes involved in bile acid detoxification, such as the Bile Salt Export Pump (BSEP) and Organic Solute Transporter alpha (OSTα)[2][6]. Notably, this compound E does not affect the expression of the Small Heterodimer Partner (SHP), a key repressor of bile acid synthesis[5][6]. This selective modulation suggests a potential therapeutic window for treating liver disorders by promoting bile acid detoxification without shutting down its synthesis completely.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound derivatives.

| Derivative | Biological Activity | Assay System | Quantitative Value | Reference |

| Prethis compound | PXR Activation | Luciferase Reporter Assay | EC50: 21 µM | [1] |

| This compound B | FXR Antagonism | Not Specified | Active at 10 & 50 µM | [3] |

| This compound E | PXR/FXR Modulation | Gene Expression Analysis | Enhances CYP3A4, MDR1, OSTα, BSEP, CYP7A1 expression | [2][6] |

| This compound J | PXR Activation / FXR Antagonism | Not Specified | Active | [2] |

| Other Derivatives (C, D, G-K) | PXR Activation | Not Specified | Active | [2][4] |

Further quantitative data such as IC50 and EC50 values for a broader range of this compound derivatives are still under investigation in ongoing research.

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with PXR and FXR, leading to the modulation of downstream signaling pathways.

PXR Activation Pathway

Upon binding of a this compound derivative (agonist), PXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to PXR response elements (PXREs) in the promoter regions of target genes, leading to their increased transcription.

FXR Modulation Pathway

This compound derivatives can act as antagonists or modulators of FXR. As antagonists, they block the binding of endogenous ligands, thereby inhibiting the transcription of FXR target genes. As modulators, like this compound E, they can selectively activate the transcription of certain target genes while not affecting others.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound derivatives.

PXR Luciferase Reporter Gene Assay

This assay is used to determine the ability of this compound derivatives to activate PXR.

Objective: To quantify the activation of PXR by test compounds.

Principle: HepG2 cells are transiently co-transfected with a PXR expression vector and a reporter plasmid containing a luciferase gene under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene). Activation of PXR by a test compound leads to the expression of luciferase, which can be quantified by measuring luminescence.

Methodology:

-

Cell Culture: Maintain HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Transfection: Seed HepG2 cells in 96-well plates. Co-transfect the cells with a PXR expression plasmid (e.g., pSG5-hPXR) and a luciferase reporter plasmid (e.g., pGL3-CYP3A4-XREM) using a suitable transfection reagent. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.

-

Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of the this compound derivative or a reference agonist (e.g., rifampicin) for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity for normalization.

-

Data Analysis: Calculate the fold activation of PXR by dividing the normalized luciferase activity of treated cells by that of vehicle-treated control cells. Determine the EC50 value from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is employed to measure the changes in mRNA levels of PXR and FXR target genes following treatment with this compound derivatives.

Objective: To quantify the relative expression of target genes (e.g., CYP3A4, MDR1, BSEP, OSTα).

Principle: Total RNA is extracted from treated cells and reverse transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with gene-specific primers. The amplification of the target gene is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

Methodology:

-

Cell Treatment: Treat HepG2 cells with this compound derivatives for a specified period.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization, and a real-time PCR detection system.

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The fold change in gene expression is determined by comparing the normalized expression in treated cells to that in control cells.

Conclusion and Future Directions

This compound and its derivatives represent a fascinating class of marine natural products with significant potential for drug development. Their ability to selectively modulate the activity of PXR and FXR opens up new avenues for the treatment of a variety of conditions, including metabolic disorders and diseases related to xenobiotic toxicity. Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds, to discover more potent and selective derivatives, and to evaluate their therapeutic efficacy and safety in preclinical and clinical studies. The detailed methodologies and signaling pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Theonellasterols and conicasterols from Theonella swinhoei. Novel marine natural ligands for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound E, a small heterodimer partner sparing farnesoid X receptor modulator endowed with a pregnane X receptor agonistic activity, from the marine sponge Theonella swinhoei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dual Modulatory Dynamics of Conicasterol on Nuclear Receptors: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for Conicasterol and its analogues, marine-derived steroids with significant therapeutic potential, on nuclear receptors. Primarily sourced from the marine sponge Theonella swinhoei, these compounds have been identified as potent and selective modulators of the Farnesoid X Receptor (FXR) and the Pregnane X Receptor (PXR), key regulators of bile acid, xenobiotic, and lipid metabolism. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic and liver disorders.

Core Mechanism of Action: A Dual Regulatory Profile

Conicasterols exhibit a complex and dualistic interaction with nuclear receptors, primarily functioning as modulators of FXR and potent agonists of PXR.[1][2] This dual activity allows for a multi-faceted regulation of gene expression, particularly in hepatocytes. The most extensively studied analogue, this compound E, demonstrates a unique profile as a Small Heterodimer Partner (SHP) sparing FXR modulator combined with robust PXR agonism.[2][3]

Farnesoid X Receptor (FXR) Modulation

This compound E acts as a selective FXR modulator, initiating a distinct signaling cascade compared to endogenous ligands like chenodeoxycholic acid (CDCA).[3] Its primary mechanism involves the induction of genes responsible for bile acid detoxification and transport, such as the Bile Salt Export Pump (BSEP) and Organic Solute Transporter alpha (OSTα).[3]

A key distinguishing feature of this compound E is its ability to circumvent the induction of SHP, a transcriptional repressor that normally inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[2][3] By sparing SHP, this compound E promotes bile acid detoxification without shutting down its synthesis, a potentially beneficial profile for certain cholestatic conditions.[3] In transactivation assays, this compound E displays a characteristic bell-shaped concentration-response curve.[3]

Other related compounds, such as this compound B, have demonstrated FXR antagonistic properties, highlighting the nuanced structure-activity relationships within this class of molecules.[4] Molecular docking studies suggest that this compound E occupies the FXR ligand-binding domain with a different spatial arrangement than CDCA, leading to its unique modulatory effects.[2][3]

Pregnane X Receptor (PXR) Agonism

This compound and its analogues are potent agonists of PXR, a master regulator of xenobiotic detoxification.[1][5] Upon binding, they induce a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional activation of PXR target genes.[1] A primary target is Cytochrome P450 3A4 (CYP3A4), a critical enzyme in the metabolism of a wide array of foreign compounds and drugs.[3] This strong agonistic activity positions conicasterols as potential agents for managing conditions requiring enhanced detoxification pathways.

Interaction with Other Nuclear Receptors

The activity of this compound on other nuclear receptors, such as the Liver X Receptor (LXR), is not well-characterized in the current body of scientific literature. However, a related sterol isolated from the same sponge, theonellasterol, was found to be inactive on a panel of nuclear receptors including LXR, suggesting that conicasterols may also exhibit selectivity for FXR and PXR.[6]

Quantitative Data Summary

The following tables summarize the observed effects of this compound and its analogues on nuclear receptor activity and target gene expression from key studies.

Table 1: Nuclear Receptor Transactivation Activity

| Compound | Nuclear Receptor | Cell Line | Assay Type | Concentration | Observed Effect | Reference |

| This compound E | FXR | HepG2 | Luciferase Reporter | 1-10 µM | Bell-shaped activation | [3] |

| This compound E | PXR | HepG2 | Luciferase Reporter | 10 µM | Potent Agonism | [3] |

| This compound B | FXR | HepG2 | Luciferase Reporter | 10-50 µM | Antagonism of CDCA | [4] |

| This compound B | PXR | HepG2 | Luciferase Reporter | 10-50 µM | Agonism | [4] |

Table 2: Target Gene Expression Modulation in HepG2 Cells

| Compound | Target Gene | Regulation | Method | Concentration | Fold Change/Effect | Reference |

| This compound E | BSEP | Upregulation | RT-qPCR | 10 µM | Slight Increase | [3] |

| This compound E | OSTα | Upregulation | RT-qPCR | 10 µM | Slight Increase | [3] |

| This compound E | SHP | No Effect | RT-qPCR | 10 µM | No significant change | [2][3] |

| This compound E | CYP7A1 | Upregulation | RT-qPCR | 10 µM | Induction observed | [3] |

| This compound E | CYP3A4 | Upregulation | RT-qPCR | 10 µM | Significant enhancement | [3] |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound's mechanism of action.

Cell Culture and Transfection

-

Cell Line: Human hepatoblastoma G2 (HepG2) cells are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For reporter assays, cells are seeded in multi-well plates and transiently transfected using a suitable lipid-based transfection reagent (e.g., Lipofectamine). The transfection mixture typically includes a reporter plasmid (e.g., pGL4.74[hRluc/TK]), an expression plasmid for the nuclear receptor ligand-binding domain fused to GAL4 (e.g., pCMV-GAL4-hFXR-LBD or pCMV-GAL4-hPXR-LBD), and a GAL4-responsive luciferase reporter plasmid (e.g., pFR-Luc).

Luciferase Reporter Gene Assay

This assay is used to quantify the ability of a compound to activate or inhibit a nuclear receptor.

-

Cell Seeding and Transfection: HepG2 cells are plated and transfected as described in section 3.1.

-

Compound Treatment: Approximately 24 hours post-transfection, the medium is replaced with fresh medium containing the test compound (e.g., this compound E) at various concentrations or a vehicle control (e.g., DMSO). For antagonism assays, cells are co-treated with the test compound and a known receptor agonist (e.g., CDCA for FXR).

-

Incubation: Cells are incubated with the compounds for a specified period, typically 18-24 hours.

-

Cell Lysis: The culture medium is removed, cells are washed with phosphate-buffered saline (PBS), and a passive lysis buffer is added to each well.

-

Luminescence Measurement: The lysate is transferred to an opaque microplate. Luciferase activity is measured using a luminometer following the addition of a luciferase assay substrate. Firefly luciferase activity (from the reporter plasmid) is typically normalized to Renilla luciferase activity (from the control plasmid) to account for variations in transfection efficiency and cell viability.

Real-Time Quantitative PCR (RT-qPCR)

This technique is employed to measure changes in the mRNA expression levels of nuclear receptor target genes.

-

Cell Treatment: HepG2 cells are seeded and grown to a suitable confluency, then treated with the test compound or vehicle control for a defined period (e.g., 24 hours).

-

RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol. RNA quality and quantity are assessed using spectrophotometry.

-

Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR: The qPCR reaction is performed using a real-time PCR system. Each reaction contains cDNA template, forward and reverse primers specific for the target gene (e.g., BSEP, SHP, CYP3A4) and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the reference gene.

Visualizations of Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental procedures described in this guide.

Caption: Signaling pathway of this compound E on FXR and PXR.

Caption: Experimental workflow for a luciferase reporter assay.

Caption: Experimental workflow for RT-qPCR analysis.

References

- 1. Theonellasterols and conicasterols from Theonella swinhoei. Novel marine natural ligands for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound E, a small heterodimer partner sparing farnesoid X receptor modulator endowed with a pregnane X receptor agonistic activity, from the marine sponge Theonella swinhoei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Natural Products Targeting Liver X Receptors or Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methylenesterols from Theonella swinhoei sponge are natural pregnane-X-receptor agonists and farnesoid-X-receptor antagonists that modulate innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

Conicasterol E: A Technical Guide to its Pharmacology as a Farnesoid X Receptor (FXR) Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conicasterol E, a steroidal metabolite isolated from the marine sponge Theonella swinhoei, has emerged as a noteworthy modulator of the Farnesoid X Receptor (FXR).[1][2] As a ligand-activated transcription factor, FXR is a pivotal regulator of bile acid, lipid, and glucose homeostasis, making it a compelling therapeutic target for a variety of metabolic and cholestatic diseases. This technical guide provides a comprehensive overview of the pharmacology of this compound E, with a focus on its unique profile as an FXR modulator.

Pharmacological studies have revealed that this compound E is a dual modulator of both FXR and the Pregnane X Receptor (PXR).[1][2] A distinguishing characteristic of this compound E is its function as a Small Heterodimer Partner (SHP) sparing FXR modulator.[1][2] This indicates that it can induce the expression of genes involved in bile acid detoxification without concurrently upregulating SHP, a key negative regulator of bile acid synthesis. This selective activity suggests a potential therapeutic advantage in promoting bile acid detoxification without disrupting the natural feedback mechanisms that control bile acid production.

Quantitative Analysis of this compound E Activity

The following table summarizes the known quantitative and semi-quantitative data regarding the activity of this compound E as an FXR modulator. It is important to note that while a precise EC50 value for FXR activation by this compound E has not been definitively reported in publicly available literature, its activity has been characterized through transactivation assays and gene expression analysis.

| Parameter | Value/Observation | Assay Type | Cell Line | Reference Compound(s) |

| FXR Activation | Bell-shaped concentration-response curve | Luciferase Reporter Assay | HepG2 | Chenodeoxycholic acid (CDCA), 6-ethylchenodeoxycholic acid (6-ECDCA) |

| Bile Salt Export Pump (BSEP) mRNA Expression | Increased | Quantitative PCR (qPCR) | HepG2 | CDCA |

| Organic Solute Transporter Alpha (OSTα) mRNA Expression | Increased | Quantitative PCR (qPCR) | HepG2 | CDCA |

| Small Heterodimer Partner (SHP) mRNA Expression | No significant effect | Quantitative PCR (qPCR) | HepG2 | CDCA |

| Cytochrome P450 3A4 (CYP3A4) mRNA Expression (PXR target) | Increased | Quantitative PCR (qPCR) | HepG2 | Rifaximin |

Experimental Protocols

The following sections detail the likely experimental methodologies employed in the pharmacological characterization of this compound E. These protocols are based on standard techniques for assessing FXR modulation.

Cell Culture and Reagents

-

Cell Line: Human hepatocellular carcinoma cell line, HepG2, is a standard model for studying liver-specific gene expression and is the reported cell line used for characterizing this compound E.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

-

Test Compounds: this compound E (isolated from Theonella swinhoei), Chenodeoxycholic acid (CDCA) as a natural FXR agonist, and 6-ethylchenodeoxycholic acid (6-ECDCA) as a synthetic FXR agonist. Rifaximin is used as a PXR agonist control.

FXR Transactivation Assay (Luciferase Reporter Assay)

This assay is a cornerstone for quantifying the ability of a compound to activate a nuclear receptor.

-

Plasmids:

-

An expression vector for human FXR (e.g., pSG5-hFXR).

-

An expression vector for the retinoid X receptor (RXR), the heterodimeric partner of FXR (e.g., pSG5-hRXR).

-

A luciferase reporter plasmid containing FXR response elements upstream of a minimal promoter (e.g., p(hsp27)TK-LUC).

-

A control plasmid for normalization of transfection efficiency (e.g., a Renilla luciferase vector).

-

-

Transfection: HepG2 cells are seeded in multi-well plates and co-transfected with the aforementioned plasmids using a suitable transfection reagent (e.g., Lipofectamine).

-

Treatment: Following transfection, cells are treated with varying concentrations of this compound E, control compounds (CDCA, 6-ECDCA), or vehicle (DMSO).

-

Luciferase Activity Measurement: After a defined incubation period (typically 18-24 hours), cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of luciferase activity is calculated relative to the vehicle-treated control.

Gene Expression Analysis (Quantitative PCR - qPCR)

qPCR is employed to measure the effect of this compound E on the mRNA levels of known FXR and PXR target genes.

-

Cell Treatment: HepG2 cells are treated with this compound E, control compounds, or vehicle for a specified duration (e.g., 24 hours).

-

RNA Isolation and cDNA Synthesis: Total RNA is extracted from the treated cells, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.

-

qPCR: The cDNA is used as a template for qPCR using gene-specific primers for the target genes (BSEP, OSTα, SHP, CYP3A4) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

-

Data Analysis: The relative mRNA expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene, and expressed as fold change relative to the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows relevant to the investigation of this compound E's pharmacology.

Caption: FXR signaling pathway modulation by this compound E.

Caption: Experimental workflow for FXR transactivation assay.

Caption: Experimental workflow for gene expression analysis by qPCR.

Conclusion

This compound E presents a unique pharmacological profile as a dual FXR/PXR modulator with a notable SHP-sparing mechanism of action. This characteristic suggests its potential to therapeutically intervene in liver disorders by promoting bile acid detoxification pathways without disrupting the homeostatic regulation of bile acid synthesis. Further investigation, including the determination of a precise EC50 for FXR activation and in vivo studies, is warranted to fully elucidate its therapeutic potential. The experimental frameworks outlined in this guide provide a robust foundation for continued research into the nuanced pharmacology of this compound E.

References

Conicasterol: A Marine-Derived Agonist of the Pregnane X Receptor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Conicasterol, a polyhydroxylated steroid isolated from the marine sponge Theonella swinhoei, has emerged as a significant modulator of nuclear receptor activity. This in-depth technical guide focuses on the role of this compound, particularly this compound E, as an agonist of the Pregnane X Receptor (PXR). PXR is a critical nuclear receptor that functions as a xenosensor, regulating the expression of genes involved in the metabolism and detoxification of foreign substances and endogenous molecules. Understanding the interaction of novel compounds like this compound with PXR is paramount for drug development, offering insights into potential drug-drug interactions and therapeutic applications. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's PXR agonism.

Quantitative Data Summary

The agonistic activity of this compound on the Pregnane X Receptor has been evaluated through various in vitro assays. The following table summarizes the key quantitative findings from published studies.

| Parameter | Compound(s) | Cell Line | Observation | Assay Type |

| PXR Activation | This compound E | HepG2 | Agonistic activity confirmed | Luciferase Reporter Assay |

| PXR Target Gene Induction | This compound E | HepG2 | Significant enhancement of CYP3A4 mRNA expression | Real-Time Quantitative PCR (RT-qPCR) |

| PXR Activation | Conicasterols B, C, and D | HepG2 | Potent PXR agonism demonstrated | Luciferase Reporter Assay |

Note: While the agonistic activity is confirmed, specific EC50 values for PXR activation and precise fold-induction values for gene expression by this compound E are not consistently reported in publicly available literature. These values are typically found within the full-text scientific publications.

Experimental Protocols

The following sections detail the standard methodologies employed to characterize the PXR agonistic activity of this compound.

PXR Activation Luciferase Reporter Gene Assay

This assay is the primary method for quantifying the ability of a compound to activate PXR in a cellular context.

a. Cell Culture and Transfection:

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells are commonly used due to their hepatic origin and suitability for transfection.

-

Culture Conditions: Cells are maintained in a suitable growth medium, such as Eagle's Minimum Essential Medium (EMEM), supplemented with 10% fetal bovine serum (FBS), and antibiotics (penicillin and streptomycin), at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For the assay, HepG2 cells are transiently transfected with two key plasmids:

-

An expression vector containing the full-length human PXR gene.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with PXR response elements (PXREs), often derived from the CYP3A4 gene promoter. A co-transfection with a vector expressing Renilla luciferase is often included as an internal control to normalize for transfection efficiency and cell viability.

-

b. Compound Treatment:

-

Post-transfection, the cells are seeded into multi-well plates (typically 96-well) and allowed to adhere.

-

The cells are then treated with varying concentrations of this compound E. A vehicle control (e.g., DMSO) and a known PXR agonist, such as rifampicin (typically at 10 µM), as a positive control are included.

-

The cells are incubated with the compounds for a standard period, usually 18 to 24 hours.

c. Measurement of Luciferase Activity:

-

Following incubation, the cells are lysed, and the activity of both Firefly and Renilla luciferases is measured using a luminometer and a dual-luciferase reporter assay system.

-

The Firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

-

The results are expressed as fold activation relative to the vehicle control.

Quantitative Real-Time PCR (RT-qPCR) for PXR Target Gene Expression

This assay confirms the functional consequence of PXR activation by measuring the upregulation of its downstream target genes.

a. Cell Culture and Treatment:

-

HepG2 cells are cultured in multi-well plates and treated with this compound E, a vehicle control, and a positive control (rifampicin) as described for the reporter assay.

b. RNA Isolation and cDNA Synthesis:

-

After the treatment period, total RNA is extracted from the cells using a suitable method, such as a column-based RNA isolation kit or TRIzol reagent.

-

The concentration and purity of the extracted RNA are determined using a spectrophotometer.

-

An equal amount of total RNA from each sample is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

c. qPCR Analysis:

-

The synthesized cDNA is used as a template for qPCR, with primers specific for the PXR target gene of interest (e.g., CYP3A4) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

The amplification of the target and housekeeping genes is monitored in real-time using a fluorescent dye like SYBR Green.

-

The relative mRNA expression levels are calculated using the delta-delta Ct (ΔΔCt) method and are expressed as fold change compared to the vehicle-treated cells.

Visualizations

Signaling Pathway of this compound E-Mediated PXR Activation

Caption: this compound E binds to and activates PXR, leading to gene transcription.

Experimental Workflow for Assessing this compound as a PXR Agonist

Caption: Workflow for the in vitro evaluation of this compound's PXR agonism.

A Technical Guide to Conicasterol E: A Small Heterodimer Partner-Sparing Farnesoid X Receptor (FXR) Modulator

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis, making it a prominent therapeutic target for metabolic and cholestatic liver diseases.[1][2][3][4][5] Conicasterol E, a polyhydroxylated steroid isolated from the marine sponge Theonella swinhoei, has been identified as a unique FXR modulator.[6][7][8][9][10] This document provides a comprehensive technical overview of this compound E's mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. Its defining characteristic is the ability to selectively modulate FXR target genes, specifically sparing the induction of the Small Heterodimer Partner (SHP), which distinguishes it from many other FXR agonists.[6][7][8] Furthermore, this compound E exhibits dual agonistic activity towards the Pregnane X Receptor (PXR), another key nuclear receptor in xenobiotic and endobiotic detoxification.[6][7][8]

Introduction to Farnesoid X Receptor (FXR)

FXR (NR1H4) is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[11][12] This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes.[11][13] Endogenous bile acids, such as chenodeoxycholic acid (CDCA), are the natural ligands for FXR.[7][12][14]

Key Functions of FXR Activation:

-

Bile Acid Homeostasis: FXR activation initiates a negative feedback loop to control bile acid levels. It induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[13][14] SHP, in turn, inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[13][14] Simultaneously, FXR stimulates the expression of transporters involved in bile acid efflux, such as the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha/beta (OSTα/OSTβ).[13]

-

Lipid and Glucose Metabolism: FXR plays a crucial role in regulating triglyceride and glucose metabolism, making it a target for diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[3][4][5][15]

This compound E: A Selective FXR Modulator (SFxRM)

This compound E is a marine-derived steroid that acts as a selective FXR modulator.[6][9] Its pharmacological profile is distinct from that of endogenous ligands like CDCA or synthetic agonists like 6-ethylchenodeoxycholic acid (6-ECDCA).[6][7]

Unique Mechanism of Action: The primary feature of this compound E is its ability to induce genes responsible for bile acid detoxification and transport (e.g., BSEP, OSTα) without significantly inducing SHP expression.[6][7][8] This "SHP-sparing" activity means that this compound E can promote the clearance of bile acids without shutting down their synthesis via the canonical SHP/CYP7A1 negative feedback axis.[6][7] In fact, it has been shown to induce the expression of CYP7A1.[7][8]

Furthermore, this compound E is also a potent agonist of the Pregnane X Receptor (PXR), a receptor that governs the expression of detoxification enzymes and transporters, such as Cytochrome P450 3A4 (CYP3A4).[6][7][8] This dual activity suggests a potential therapeutic benefit in cholestatic conditions by simultaneously promoting bile acid efflux (via FXR) and enhancing detoxification pathways (via PXR).

Caption: this compound E's dual signaling pathways.

Quantitative Data Summary

Pharmacological characterization of this compound E has demonstrated its selective effects on FXR and PXR target genes in human hepatoma (HepG2) cells.[7] It activates FXR in transactivation assays with a distinct bell-shaped concentration-response curve.[7]

| Parameter | Compound | Cell Line | Effect | Observation | Reference |

| FXR Transactivation | This compound E | HepG2 | Agonist | Bell-shaped concentration-response curve. | [7] |

| Gene Expression (mRNA) | This compound E | HepG2 | Induction | Slight increase in OSTα and BSEP mRNA. | [7] |

| Gene Expression (mRNA) | This compound E | HepG2 | No Effect | No significant induction of SHP mRNA. | [7][8] |

| Gene Expression (mRNA) | This compound E | HepG2 | Induction | Induces CYP7A1 mRNA expression. | [7][8] |

| PXR Transactivation | This compound E | HepG2 | Agonist | Potent activation of PXR. | [7] |

| Gene Expression (mRNA) | This compound E | HepG2 | Induction | Induces PXR target gene CYP3A4 mRNA. | [8] |

Experimental Protocols

The characterization of this compound E as an FXR modulator relies on standard molecular pharmacology techniques.

FXR Reporter Gene (Transactivation) Assay

This assay quantifies the ability of a compound to activate FXR and initiate transcription from a responsive promoter.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media until they reach optimal confluency for transfection.

-

Transient Transfection: Cells are co-transfected with two plasmids:

-

An expression vector containing the coding sequence for human FXRα.

-

A reporter vector containing a luciferase gene downstream of a promoter with multiple copies of an FXR Response Element (e.g., from the BSEP promoter).

-

-

Compound Treatment: Post-transfection (typically 24 hours), the cell media is replaced with media containing various concentrations of this compound E, a positive control (e.g., CDCA, GW4064), and a vehicle control (e.g., DMSO).[14]

-

Incubation: Cells are incubated with the compounds for a defined period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. The light output is directly proportional to the level of FXR activation.

-

Data Analysis: Luciferase readings are normalized (e.g., to total protein concentration) and expressed as "fold activation" over the vehicle control. Dose-response curves are generated to determine parameters like EC50 (the concentration that produces 50% of the maximal response).[16][17][18]

Caption: Workflow for an FXR reporter gene assay.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This technique is used to measure changes in the mRNA levels of specific FXR target genes following treatment with this compound E.

Methodology:

-

Cell Culture and Treatment: HepG2 cells are seeded in plates and allowed to attach. They are then treated with this compound E, controls, and vehicle for a specific duration (e.g., 6, 12, or 24 hours).[19]

-

RNA Isolation: Total RNA is extracted from the cells using a suitable method (e.g., Trizol reagent or column-based kits).[20] The quality and quantity of the RNA are assessed.

-

Reverse Transcription: The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA serves as the template for the PCR step.

-

Real-Time PCR: The qPCR reaction is set up using the cDNA, specific primers for the target genes (e.g., SHP, BSEP, OSTα, CYP7A1) and a reference (housekeeping) gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).[19][20]

-

Data Analysis: The amplification of DNA is monitored in real-time. The cycle threshold (Ct) value is determined for each gene. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene and comparing to the vehicle-treated control.[19]

Caption: Workflow for qRT-PCR analysis of FXR target genes.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, like this compound E) when bound to a second (a receptor, like the FXR ligand-binding domain).[6][7] This in silico method helps to visualize and understand the potential interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity.[8] Docking studies for this compound E have suggested a different spatial arrangement within the FXR ligand-binding pocket compared to other agonists, potentially explaining its unique modulatory activity.[6][7][8]

Conclusion and Future Directions

This compound E represents a novel class of selective FXR modulators with a unique SHP-sparing mechanism and dual PXR agonism.[6][7] This profile is therapeutically attractive, as it suggests the potential to enhance bile acid detoxification and efflux without suppressing bile acid synthesis, which could be beneficial in treating cholestatic liver diseases.[6] The ability to modulate FXR activity in a gene-selective manner is a key goal in the development of next-generation nuclear receptor therapeutics, aiming to maximize efficacy while minimizing the side effects associated with broad-spectrum agonists. Further research is warranted to fully elucidate the downstream consequences of this selective modulation in vivo and to explore the therapeutic potential of this compound E and its analogues in relevant disease models.

References

- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 2. researchgate.net [researchgate.net]

- 3. FXR signaling in metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MECHANISMS IN ENDOCRINOLOGY: FXR signalling: a novel target in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Regulation of bile acids and their receptor FXR in metabolic diseases [frontiersin.org]

- 6. This compound E, a small heterodimer partner sparing farnesoid X receptor modulator endowed with a pregnane X receptor agonistic activity, from the marine sponge Theonella swinhoei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Farnesoid X receptor regulators from natural products and their biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theonellasterols and conicasterols from Theonella swinhoei. Novel marine natural ligands for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. indigobiosciences.com [indigobiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 18. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Farnesoid X Receptor Induces Murine Scavenger Receptor Class B Type I via Intron Binding - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Biosynthetic Pathway of Conicasterol in Marine Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conicasterol is a marine sterol belonging to the class of 4-methylenesteroids, first isolated from the marine sponge Theonella swinhoei.[1][2] These compounds have garnered significant interest due to their unique structural features and their potential as modulators of human nuclear receptors, such as the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR).[3] This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon current knowledge of sterol biosynthesis in marine invertebrates and their symbiotic microorganisms. The information presented herein is intended to serve as a foundational resource for researchers investigating the biosynthesis of novel marine sterols and for professionals in drug development exploring these compounds as potential therapeutic leads.

While many marine invertebrates can obtain sterols from their diet or symbiotic algae, evidence from radiolabeling studies has shown that sponges are capable of de novo sterol biosynthesis.[1][4][5] However, the exceptional chemical diversity of secondary metabolites, including complex sterols, found in sponges like Theonella swinhoei is largely attributed to their associated symbiotic microorganisms.[6][7][8][9][10] Therefore, the putative pathway for this compound likely involves a combination of enzymes from both the sponge host and its microbial symbionts.

Putative Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound is initiated from a common sterol precursor, such as lanosterol or cycloartenol, which is synthesized via the mevalonate pathway. The subsequent modifications to the sterol nucleus and side chain are what lead to the unique structure of this compound. The pathway can be conceptually divided into two major stages: modification of the sterol A-ring and elaboration of the side chain.

A key transformation is the formation of the 4-methylene group, which is hypothesized to be a deviation from the standard C-4 demethylation pathway found in most eukaryotes.[11] The side chain alkylation likely follows principles observed in the biosynthesis of other complex marine sterols, such as dinosterol.[12]

Diagram of the Putative Biosynthetic Pathway

Key Enzymatic Steps and Intermediates

-

C-4 Methylation: The pathway likely commences with the methylation of a C-4 demethylated sterol precursor like lanosterol or cycloartenol. This step is catalyzed by a Sterol C-4 Methyltransferase (SMT) , also referred to as STRM-1.[12][13][14][15] This enzyme utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to produce a 4α-methyl sterol intermediate.

-

Formation of the 4-Methylene Group: This is a crucial and unusual step. In conventional sterol biosynthesis, the 4-methyl group undergoes a three-step oxidative demethylation involving a sterol methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/decarboxylase (3β-HSD/D), and a 3-ketosteroid reductase.[16][17][18][19] It is hypothesized that in the biosynthesis of this compound, this pathway is "shunted." After the initial oxidation of the 4-methyl group to a carboxylic acid by SMO and subsequent dehydrogenation at C-3, a specialized decarboxylase may catalyze the elimination of CO2 and the formation of the exocyclic methylene group at C-4.[11]

-

Side Chain Alkylation: The side chain of this compound features a 24-ethyl group. The biosynthesis of such alkylated side chains in sponges is known to be catalyzed by S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs) .[20][21] The biosynthesis of the structurally similar side chain of dinosterol provides a plausible model, involving sequential methylation events.[12] It is likely that one or more specific SMTs are responsible for the formation of the 24-ethyl side chain of this compound.

Quantitative Data

Currently, there is a lack of published quantitative data, such as enzyme kinetics, substrate specificity, and product yields, for the specific enzymes involved in the this compound biosynthetic pathway. The following table is provided as a template for researchers to populate with their experimental data.

| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max (µmol/min/mg) | Product(s) |

| Sterol C4-Methyltransferase (SMT) | Lanosterol/Cycloartenol, SAM | 4α-Methyl-lanosterol/cycloartenol | |||

| Sterol Methyl Oxidase (SMO) | 4α-Methyl-sterol | 4α-Carboxy-sterol | |||

| 3β-Hydroxysteroid Dehydrogenase | 4α-Carboxy-sterol | 4α-Carboxy-3-keto-sterol | |||

| Putative Decarboxylase | 4α-Carboxy-3-keto-sterol | 4-Methylene Sterol Intermediate | |||

| Sterol 24-C-Methyltransferase (SMT) | 4-Methylene Sterol Intermediate, SAM | This compound |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating and characterizing the putative biosynthetic pathway of this compound.

Protocol 1: Sterol C4-Methyltransferase (SMT) Assay

This protocol is adapted from general methods for assaying SAM-dependent methyltransferases.[22][23]

Objective: To measure the activity of the Sterol C4-Methyltransferase responsible for the initial methylation of the sterol A-ring.

Materials:

-

Microsomal fraction from Theonella swinhoei or a heterologously expressed putative SMT enzyme.

-

Substrate: Lanosterol or Cycloartenol (solubilized with a detergent like Triton X-100).

-

Methyl donor: S-adenosyl-L-[methyl-¹⁴C]methionine or S-adenosyl-L-[methyl-³H]methionine.

-

Reaction buffer: e.g., 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA.

-

Scintillation cocktail and vials.

-

Thin Layer Chromatography (TLC) plates (silica gel).

-

Developing solvent: e.g., hexane:ethyl acetate (4:1).

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

50 µL of reaction buffer.

-

10 µL of substrate solution (e.g., 1 mM lanosterol).

-

10 µL of radiolabeled SAM (e.g., 0.5 µCi).

-

20 µL of microsomal protein or purified enzyme solution (protein concentration to be optimized).

-

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding 200 µL of a mixture of chloroform:methanol (2:1).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the sterols.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate the substrate (lanosterol) from the product (4-methyl-lanosterol).

-

Visualize the sterols using iodine vapor or a specific stain.

-

Scrape the silica corresponding to the product spot into a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculate the enzyme activity based on the incorporation of the radiolabel into the product.

Diagram of Experimental Workflow:

Protocol 2: Identification of Biosynthetic Intermediates

This protocol outlines a general approach for identifying intermediates in a biosynthetic pathway using radiolabeled precursors.[2][24][25]

Objective: To identify and characterize the intermediates in the this compound biosynthetic pathway.

Materials:

-

Live specimens of Theonella swinhoei or cultured symbiotic microorganisms.

-

Radiolabeled precursor: e.g., [¹⁴C]-acetate, [³H]-squalene, or a synthesized [¹⁴C]-4α-methyl-lanosterol.

-

Seawater or appropriate culture medium.

-

Solvents for extraction (e.g., methanol, chloroform).

-

Chromatography columns (e.g., silica gel).

-

High-Performance Liquid Chromatography (HPLC) system with a radiodetector.

-

Gas Chromatography-Mass Spectrometry (GC-MS) for structural analysis.

Procedure:

-

Incubate the marine organism or cultured symbionts with the radiolabeled precursor in a suitable medium for a defined period.

-

After incubation, harvest the biological material and perform a total lipid extraction.

-

Fractionate the lipid extract using column chromatography to separate different classes of sterols.

-

Analyze the fractions by HPLC coupled with a radiodetector to identify the radioactive peaks corresponding to the precursor and its metabolites.

-

Collect the radioactive fractions.

-

Analyze the collected fractions by GC-MS to determine the mass spectra and fragmentation patterns of the putative intermediates.

-

Compare the mass spectra with known standards or use them to elucidate the structures of novel intermediates.

Diagram of Logical Relationships:

Conclusion

The putative biosynthetic pathway of this compound presents a fascinating example of the complex chemical ecology within marine sponges and their symbiotic communities. While the proposed pathway is based on sound biochemical principles and analogies to other known sterol biosynthetic pathways, it remains largely hypothetical. Further research, including the isolation and characterization of the specific enzymes from Theonella swinhoei and its symbionts, is required to fully elucidate this intricate biosynthetic route. The experimental protocols and frameworks provided in this guide are intended to facilitate these future investigations, which will undoubtedly provide deeper insights into the remarkable metabolic capabilities of marine organisms and may unlock new avenues for the development of novel therapeutics.

References

- 1. Biosynthetic studies of marine lipids. 35. The demonstration of de novo sterol biosynthesis in sponges using radiolabeled isoprenoid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. 4-Methylenesterols from Theonella swinhoei sponge are natural pregnane-X-receptor agonists and farnesoid-X-receptor antagonists that modulate innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Composition and Biosynthesis of Sterols in Some Sponges | Semantic Scholar [semanticscholar.org]

- 5. Biosynthetic studies of marine lipids 36. The origin of common sterol side chains in eleven sponges using [3-3H]-squalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theonella: A Treasure Trove of Structurally Unique and Biologically Active Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | New Genomic Insights into “Entotheonella” Symbionts in Theonella swinhoei: Mixotrophy, Anaerobic Adaptation, Resilience, and Interaction [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. caister.com [caister.com]

- 11. scienceopen.com [scienceopen.com]

- 12. Dinosterol - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Widespread Sterol Methyltransferase Participates in the Biosynthesis of Both C4α- and C4β-Methyl Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Dissecting the sterol C-4 demethylation process in higher plants. From structures and genes to catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. C-4 sterol demethylation enzymes distinguish bacterial and eukaryotic sterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Metabolism and Biological Activities of 4-Methyl-Sterols [mdpi.com]

- 20. pnas.org [pnas.org]

- 21. dspace.mit.edu [dspace.mit.edu]

- 22. MTase-Glo Methyltransferase Assay Protocol [promega.com]

- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 24. depts.ttu.edu [depts.ttu.edu]

- 25. scispace.com [scispace.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Conicasterol

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive framework for the interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the structural elucidation of conicasterol, a marine sterol with significant biological activity. While the precise experimental data from its original isolation is pending acquisition, this document details the expected spectroscopic features, outlines the necessary experimental protocols, and visualizes the analytical workflow and its known signaling pathways.

Data Presentation: Spectroscopic Signatures of this compound

The structural characterization of this compound relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, and Mass Spectrometry. The following tables are structured to present the quantitative data required for its complete assignment.

¹H NMR Data

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For a sterol like this compound, key diagnostic signals include the olefinic protons of the 4-methylene group, the proton at the hydroxyl-bearing carbon (C-3), and the numerous overlapping signals of the steroidal backbone and side chain.

Table 1: ¹H NMR Spectroscopic Data for this compound (Placeholder)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-H | ~3.5 | m | - |

| 4-CH₂a | ~4.7 | s | - |

| 4-CH₂b | ~4.6 | s | - |

| ... | Data to be populated from primary literature |

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical shift of each carbon atom, providing a carbon fingerprint of the molecule. Characteristic signals for this compound include the quaternary sp² carbon at C-4, the sp² methylene carbon of the exocyclic double bond, the hydroxyl-substituted C-3, and the numerous aliphatic carbons of the fused ring system and the side chain.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Placeholder)

| Position | Chemical Shift (δ, ppm) |

| C-3 | ~71 |

| C-4 | ~148 |

| C-4' (CH₂) | ~106 |

| ... | Data to be populated from primary literature |

Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight of this compound and information about its fragmentation pattern, which aids in confirming the structure. The molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of the side chain or cleavages within the steroidal rings are key data points.

Table 3: Mass Spectrometry Data for this compound (Placeholder)

| Ion | m/z | Relative Intensity (%) | Proposed Fragmentation |

| [M]⁺ | Expected value | - | Molecular Ion |

| [M-H₂O]⁺ | Expected value | - | Loss of water |

| [M-Side Chain]⁺ | Expected value | - | Cleavage of the side chain |

| ... | Data to be populated from primary literature |

Experimental Protocols

The structural elucidation of a natural product like this compound involves a series of systematic experimental procedures.

1. Isolation and Purification this compound is typically isolated from marine sponges of the genus Theonella. The general procedure involves:

-

Extraction: The sponge material is extracted with organic solvents (e.g., methanol, chloroform).

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, HPLC) to separate the complex mixture of metabolites and isolate pure this compound.[1]

2. NMR Spectroscopy High-resolution NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[2]

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to obtain the basic chemical shift information.

-

2D NMR: A suite of 2D NMR experiments is crucial for unambiguous assignment:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks, helping to trace out the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different spin systems and positioning quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

-

3. Mass Spectrometry Mass spectrometry is used to determine the molecular formula and gain further structural insights.

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is typically used to generate the molecular ion with minimal fragmentation.

-

High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula.

-

Tandem MS (MS/MS): The molecular ion is fragmented, and the resulting fragment ions are analyzed to probe the connectivity of the molecule.[3][4][5]

Mandatory Visualizations

Experimental Workflow for this compound Characterization The following diagram illustrates the logical flow from the biological source to the final elucidated structure of this compound.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Signaling Pathways of this compound

This compound has been identified as a ligand for the Pregnane X Receptor (PXR) and a modulator of the Farnesoid X Receptor (FXR), both of which are important nuclear receptors involved in xenobiotic and bile acid metabolism.[1][6]

Pregnane X Receptor (PXR) Activation Pathway

Caption: Activation of the PXR signaling pathway by this compound.

Farnesoid X Receptor (FXR) Modulation Pathway

Caption: Modulation of the FXR signaling pathway by this compound.

References

- 1. Theonellasterols and conicasterols from Theonella swinhoei. Novel marine natural ligands for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Mass spectrometry of sterols. Electron ionization induced fragmentation of C-4-alkylated cholesterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Theonella: A Treasure Trove of Structurally Unique and Biologically Active Sterols - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Conicasterol extraction from Theonella sponge tissue.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The marine sponge of the genus Theonella, particularly the species Theonella swinhoei, is a prolific source of structurally diverse and biologically active secondary metabolites. Among these are the 4-methylene sterols, a class of compounds that includes conicasterol. This compound and its analogues have garnered significant interest within the scientific community due to their potent and selective modulation of nuclear receptors, such as the Pregnane X Receptor (PXR) and the Farnesoid X Receptor (FXR). These receptors are key regulators of xenobiotic and bile acid metabolism, making their ligands potential therapeutic agents for liver diseases and metabolic disorders. This document provides a detailed protocol for the extraction and purification of this compound from Theonella sponge tissue, compiled from established methodologies in the field.

Data Presentation

Table 1: Summary of Extraction and Yield Data from Theonella swinhoei

| Parameter | Value | Reference |

| Starting Material (Wet Weight) | 2.2 kg | [1] |

| Starting Material (Freeze-dried Weight) | 590 g | [1] |

| Extraction Solvent | Ethyl Acetate (EtOAc) | [1] |

| Solvent Volume | 5 x 2 L | [1] |

| Crude EtOAc Extract Yield | 11.9 g | [1] |

Note: Yields of pure this compound are typically in the milligram range and are highly dependent on the specific collection of the sponge and the precise chromatographic separations.

Experimental Protocols

This protocol outlines a multi-step process for the isolation of this compound, beginning with the collection and preparation of the sponge tissue, followed by solvent extraction, and culminating in chromatographic purification.

1. Sponge Tissue Preparation

-

Collection: Collect specimens of Theonella swinhoei sponge by scuba diving.

-

Storage: Immediately upon collection, store the sponge tissue frozen at -20°C to prevent degradation of secondary metabolites.

-

Lyophilization: For optimal extraction efficiency, freeze-dry the frozen sponge tissue (lyophilize) to remove water. This transforms the tissue into a more porous and easily handleable material.

2. Extraction

-

Mincing: Mince the freeze-dried sponge material to increase the surface area for solvent penetration.

-

Solvent Extraction:

-

Place the minced sponge material in a large vessel.

-

Exhaustively extract the material with ethyl acetate (EtOAc). A typical procedure involves soaking the sponge in EtOAc (e.g., 5 x 2 L for 590 g of dried sponge) with stirring for several hours for each extraction cycle.[1]

-

Combine the EtOAc extracts from all cycles.

-

-

Solvent Evaporation: Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to yield a crude residue.

3. Initial Purification: Solvent Partitioning

For a broader separation of compounds based on polarity, an alternative initial extraction and partitioning scheme can be employed:

-

Extract the sponge tissue (wet or dried) with methanol (MeOH) or a mixture of n-propanol and water.

-

Partition the MeOH extract between water and diethyl ether (Et2O).

-

Further partition the organic layer between 90% MeOH and n-hexane. The sterol fraction, including this compound, will typically be found in the 90% MeOH fraction.

4. Chromatographic Purification

a. Open Column Chromatography:

-

Stationary Phase: Silica gel.

-

Procedure:

-

Dissolve the crude EtOAc extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

-

Load the dried powder onto a silica gel column packed in a non-polar solvent like n-hexane.

-

Elute the column with a gradient of increasing polarity. A common gradient system starts with n-hexane, gradually introducing ethyl acetate, and may conclude with an ethyl acetate/acetone gradient.[1]

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles.

-

b. High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is commonly used for the purification of sterols.

-

Mobile Phase: A gradient system of acetonitrile and water or methanol and water is typically employed. The exact gradient will need to be optimized based on the specific column and the complexity of the fraction being purified.

-

Detection: UV detection at a wavelength around 205-210 nm is suitable for detecting sterols that lack strong chromophores.

-

Procedure:

-

Dissolve the semi-purified fractions from the column chromatography in the initial mobile phase.

-

Inject the sample onto the HPLC system.

-

Collect the peaks corresponding to the retention time of this compound standards, if available. If standards are not available, collected peaks will need to be characterized by spectroscopic methods (NMR, MS).

-

5. Structure Elucidation

The identity and purity of the isolated this compound should be confirmed by spectroscopic analysis, including:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), to confirm the chemical structure.

Visualizations

Experimental Workflow for this compound Extraction

Caption: Workflow for the extraction and purification of this compound.

This compound as a Modulator of PXR and FXR Signaling

Caption: this compound's modulation of PXR and FXR signaling pathways.

References

Application Notes and Protocols: Semi-synthesis of Novel Conicasterol Derivatives for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of novel Conicasterol derivatives for the exploration of Structure-Activity Relationships (SAR). Detailed protocols for relevant biological assays are included to facilitate the discovery and development of new therapeutic agents based on the this compound scaffold.

Introduction